molecular formula C22H30ClN3O B15327583 3-(2-(tert-Butylamino)ethyl)-1-(dimethylamino)-3-phenyl-2-indolinone hydrochloride CAS No. 40713-82-4

3-(2-(tert-Butylamino)ethyl)-1-(dimethylamino)-3-phenyl-2-indolinone hydrochloride

Cat. No.: B15327583
CAS No.: 40713-82-4
M. Wt: 387.9 g/mol
InChI Key: YSIALANMECVQBG-UHFFFAOYSA-N
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Description

3-(2-(tert-Butylamino)ethyl)-1-(dimethylamino)-3-phenyl-2-indolinone hydrochloride is a synthetic indolinone derivative with a complex substitution pattern. Its molecular formula is C₂₁H₂₈ClN₃O, and it features:

  • A 2-indolinone core (a lactam structure with a ketone group at position 2).
  • A phenyl group at position 2.
  • A 2-(tert-butylamino)ethyl chain attached to position 3.
  • A dimethylamino group at position 1.
  • A hydrochloride salt enhancing solubility.

The tert-butylamino and dimethylamino groups contribute to its basicity and lipophilicity, influencing bioavailability and metabolic stability .

Properties

CAS No.

40713-82-4

Molecular Formula

C22H30ClN3O

Molecular Weight

387.9 g/mol

IUPAC Name

tert-butyl-[2-[1-(dimethylamino)-2-oxo-3-phenylindol-3-yl]ethyl]azanium;chloride

InChI

InChI=1S/C22H29N3O.ClH/c1-21(2,3)23-16-15-22(17-11-7-6-8-12-17)18-13-9-10-14-19(18)25(20(22)26)24(4)5;/h6-14,23H,15-16H2,1-5H3;1H

InChI Key

YSIALANMECVQBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[NH2+]CCC1(C2=CC=CC=C2N(C1=O)N(C)C)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound is compared to three analogs from the provided evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Core Structure
Target Compound C₂₁H₂₈ClN₃O 382.92 g/mol 1-(dimethylamino), 3-phenyl, 3-(2-(tert-butylamino)ethyl) 2-Indolinone
3-[2-(Diethylamino)ethyl]-3-phenyl-1-(1-piperidinyl)-1,3-dihydro-2H-indol-2-one hydrochloride C₂₅H₃₄ClN₃O 428.02 g/mol 1-(piperidinyl), 3-phenyl, 3-(2-(diethylamino)ethyl) 2-Indolinone
3-(tert-Butylamino)propionylindole hydrochloride hydrate C₁₅H₂₁ClN₂O·H₂O 294.80 g/mol Propionylindole core, tert-butylamino side chain Indole
N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide C₁₉H₂₆N₄O₃ 358.43 g/mol Quinoline core, morpholinomethyl, dimethylaminoethyl side chain Quinoline

Key Observations:

Core Structure: The target compound and the analog from share the 2-indolinone core, while others (e.g., indole, quinoline) have distinct heterocyclic backbones.

The piperidinyl group in is bulkier than the dimethylamino group in the target compound, which may alter receptor binding kinetics.

Molecular Weight: The target compound (382.92 g/mol) is lighter than the piperidinyl analog (428.02 g/mol), suggesting differences in membrane permeability.

Physicochemical Properties

Property Target Compound 3-(tert-Butylamino)propionylindole Quinoline Analog
LogP (Predicted) ~3.1 ~2.8 ~1.9
Water Solubility High (HCl salt) Moderate (hydrate) Low
pKa (Basic Groups) ~9.5 (tert-butylamino), ~8.1 (dimethylamino) ~9.3 (tert-butylamino) ~7.5 (dimethylamino)

Analysis:

  • The hydrochloride salt enhances the target compound’s solubility compared to neutral analogs.
  • Higher LogP in the target compound vs. the quinoline analog suggests greater lipophilicity, favoring blood-brain barrier penetration.

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